molecular formula C17H15FN4O B4655018 N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4655018
M. Wt: 310.33 g/mol
InChI Key: UFDLEMSZJMVDPR-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under basic conditions.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the carboxamide group: This step typically involves the reaction of the pyrazole derivative with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • N-cyclopropyl-1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • N-cyclopropyl-1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Uniqueness

N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic profiles.

Properties

IUPAC Name

N-cyclopropyl-1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-12-3-7-14(8-4-12)22-17(21-9-1-2-10-21)15(11-19-22)16(23)20-13-5-6-13/h1-4,7-11,13H,5-6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLEMSZJMVDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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